N-(2-chloro-4-nitrophenyl)-5-fluoro-2-hydroxybenzamide
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Overview
Description
N-(2-chloro-4-nitrophenyl)-5-fluoro-2-hydroxybenzamide is a chemical compound with a complex structure that includes chloro, nitro, fluoro, and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)-5-fluoro-2-hydroxybenzamide typically involves multiple steps. One common method starts with the nitration of 2-chloroaniline to produce 2-chloro-4-nitroaniline. This intermediate is then reacted with 5-fluoro-2-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-nitrophenyl)-5-fluoro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSH) can be used under basic conditions.
Major Products
Oxidation: Formation of 5-fluoro-2-hydroxybenzophenone.
Reduction: Formation of N-(2-chloro-4-aminophenyl)-5-fluoro-2-hydroxybenzamide.
Substitution: Formation of N-(2-methoxy-4-nitrophenyl)-5-fluoro-2-hydroxybenzamide or N-(2-chloro-4-thiophenyl)-5-fluoro-2-hydroxybenzamide.
Scientific Research Applications
N-(2-chloro-4-nitrophenyl)-5-fluoro-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-5-fluoro-2-hydroxybenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of signal transduction pathways or the disruption of cellular processes essential for cell survival.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
- N-(2-chloro-4-nitrophenyl)-5-chloro-2-hydroxybenzamide
- N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide
Uniqueness
N-(2-chloro-4-nitrophenyl)-5-fluoro-2-hydroxybenzamide is unique due to the presence of the fluoro group, which can significantly alter its chemical properties and biological activity compared to similar compounds. The fluoro group can enhance the compound’s stability, increase its binding affinity to targets, and improve its pharmacokinetic properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H8ClFN2O4 |
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Molecular Weight |
310.66 g/mol |
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-5-fluoro-2-hydroxybenzamide |
InChI |
InChI=1S/C13H8ClFN2O4/c14-10-6-8(17(20)21)2-3-11(10)16-13(19)9-5-7(15)1-4-12(9)18/h1-6,18H,(H,16,19) |
InChI Key |
BDYVQNWGUDCTIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)F)O |
Origin of Product |
United States |
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